Pyren-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyren-4-yl acetate is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties. Pyrene compounds are widely used in materials science, supramolecular chemistry, and biological applications due to their ability to participate in non-covalent interactions and their extended rigid structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyren-4-yl acetate typically involves the esterification of pyrene-4-carboxylic acid with acetic anhydride. The reaction is usually carried out under reflux conditions with a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Pyren-4-yl acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrene-4-carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield pyrene-4-yl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pyrene-4-carboxylic acid.
Reduction: Pyrene-4-yl alcohol.
Substitution: Various pyrene derivatives depending on the nucleophile used.
Scientific Research Applications
Pyren-4-yl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyren-4-yl acetate involves its ability to interact with various molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions enable this compound to intercalate into nucleic acid structures, affecting their stability and function. Additionally, its photophysical properties make it useful in fluorescence-based applications, where it can act as a probe for detecting specific molecular interactions .
Comparison with Similar Compounds
4-Bromopyrene: A halogenated derivative of pyrene used in similar applications but with different reactivity due to the presence of the bromine atom.
4-Acetylpyrene: Another pyrene derivative with an acetyl group, used in the synthesis of more complex pyrene compounds.
Di(thiophen-2-yl) Substituted Pyrene-Pyridine: A conjugated scaffold used as a fluorescent sensor for metal ions.
Uniqueness of Pyren-4-yl Acetate: this compound is unique due to its combination of the pyrene core with an acetate functional group, which imparts specific reactivity and properties. Its ability to undergo various chemical transformations and its applications in multiple fields make it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C18H12O2 |
---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
pyren-4-yl acetate |
InChI |
InChI=1S/C18H12O2/c1-11(19)20-16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h2-10H,1H3 |
InChI Key |
BUKGHQNDJYHIBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.